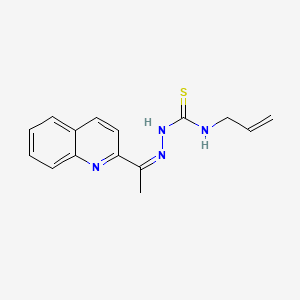

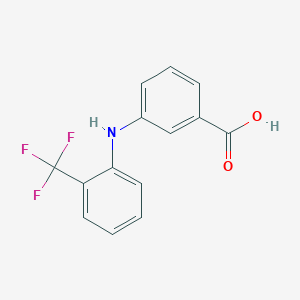

![molecular formula C15H14ClN3O B11843290 7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)

7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-クロロフェニル)-2,5,6-トリメチル-3H-ピロロ[2,3-d]ピリミジン-4(7H)-オンは、ピロロピリミジンファミリーに属する複素環式化合物です。この化合物は、フェニル環に塩素原子を結合した、縮合ピロール環とピリミジン環系を特徴としています。

準備方法

合成経路と反応条件

7-(4-クロロフェニル)-2,5,6-トリメチル-3H-ピロロ[2,3-d]ピリミジン-4(7H)-オンの合成は、通常、沸騰するt-ブタノール中で、t-ブトキシカリウムの存在下、2-アミノ-1H-ピロール-3-カルボニトリルとアリールニトリルの環状縮合を伴います 。この方法は、一連の縮合反応と環化反応によって、二環式化合物の形成を可能にします。

工業的生産方法

この化合物の工業的生産方法は、広く文書化されていません。一般的なアプローチは、収率の改善、コストの削減、およびプロセス安全性に焦点を当て、ラボスケール合成を大規模生産用に最適化することです。

化学反応の分析

反応の種類

7-(4-クロロフェニル)-2,5,6-トリメチル-3H-ピロロ[2,3-d]ピリミジン-4(7H)-オンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、t-ブトキシカリウム、t-ブタノール、およびアリールニトリルが含まれます。反応は通常、完全な環化と縮合を確実にするために還流条件下で行われます .

生成される主要な生成物

これらの反応から生成される主な生成物は、目的のピロロピリミジン化合物です。使用される特定の反応条件や試薬に応じて、さまざまな誘導体や類似体も合成できます。

科学研究への応用

7-(4-クロロフェニル)-2,5,6-トリメチル-3H-ピロロ[2,3-d]ピリミジン-4(7H)-オンは、いくつかの科学研究への応用があります。

医薬品化学: この化合物は、JAK1を含むさまざまな酵素や受容体の選択的阻害剤としての可能性について調査されています。そのユニークな構造は、薬理学的特性が向上した類似体の設計を可能にします。

生物学的調査: この化合物は、生物学的標的に結合する能力により、細胞経路やメカニズムを研究するための貴重なツールとなります.

工業的用途:

科学的研究の応用

7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:

Medicinal Chemistry: This compound has been investigated for its potential as a selective inhibitor of various enzymes and receptors, including JAK1. Its unique structure allows for the design of analogs with improved pharmacological properties.

Biological Studies: The compound’s ability to interact with biological targets makes it a valuable tool for studying cellular pathways and mechanisms.

Industrial Applications:

作用機序

7-(4-クロロフェニル)-2,5,6-トリメチル-3H-ピロロ[2,3-d]ピリミジン-4(7H)-オンの作用機序は、特定の分子標的との相互作用を伴います。 たとえば、JAK1選択的阻害剤として、酵素の活性部位に結合してその活性を阻害し、それにより下流のシグナル伝達経路を調節します 。この阻害は、抗炎症作用や抗増殖作用など、さまざまな生物学的効果をもたらす可能性があります。

特性

分子式 |

C15H14ClN3O |

|---|---|

分子量 |

287.74 g/mol |

IUPAC名 |

7-(4-chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C15H14ClN3O/c1-8-9(2)19(12-6-4-11(16)5-7-12)14-13(8)15(20)18-10(3)17-14/h4-7H,1-3H3,(H,17,18,20) |

InChIキー |

IWZZCBQBZNHWSU-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N(C2=C1C(=O)NC(=N2)C)C3=CC=C(C=C3)Cl)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

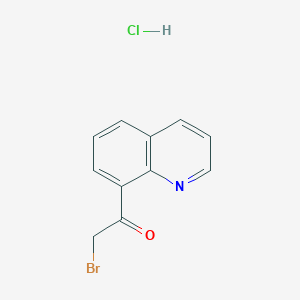

![5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane](/img/structure/B11843210.png)

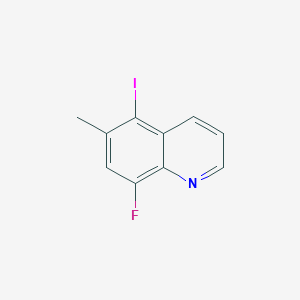

![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)

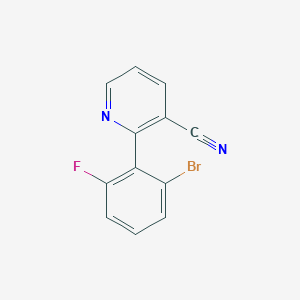

![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)

![3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B11843261.png)

![3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11843286.png)

![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11843292.png)